molecular formula C10H6FIN2O B13483582 3-Fluoro-4-(4-iodo-1h-pyrazol-1-yl)benzaldehyde

3-Fluoro-4-(4-iodo-1h-pyrazol-1-yl)benzaldehyde

Cat. No.: B13483582
M. Wt: 316.07 g/mol
InChI Key: COJCYBVOGGMEFD-UHFFFAOYSA-N
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Description

3-Fluoro-4-(4-iodo-1h-pyrazol-1-yl)benzaldehyde is a complex organic compound that features a benzaldehyde core substituted with fluorine and iodine atoms, as well as a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(4-iodo-1h-pyrazol-1-yl)benzaldehyde typically involves multi-step organic reactions. One common method includes the initial formation of the pyrazole ring through cyclocondensation of hydrazines with 1,3-dicarbonyl compounds . The subsequent iodination of the pyrazole ring can be achieved using molecular iodine in the presence of a base such as sodium bicarbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(4-iodo-1h-pyrazol-1-yl)benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(4-iodo-1h-pyrazol-1-yl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, its structural features allow it to interact with cellular pathways involved in signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(4-iodo-1h-pyrazol-1-yl)benzaldehyde is unique due to the combination of fluorine and iodine substitutions on the benzaldehyde core, which imparts distinct electronic and steric properties.

Properties

Molecular Formula

C10H6FIN2O

Molecular Weight

316.07 g/mol

IUPAC Name

3-fluoro-4-(4-iodopyrazol-1-yl)benzaldehyde

InChI

InChI=1S/C10H6FIN2O/c11-9-3-7(6-15)1-2-10(9)14-5-8(12)4-13-14/h1-6H

InChI Key

COJCYBVOGGMEFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=O)F)N2C=C(C=N2)I

Origin of Product

United States

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